(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl
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Description
“®-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl” is a compound that belongs to the class of tyrosine kinase inhibitors. It has the molecular formula C6H10F3NO2 and a molecular weight of 185.14 .
Molecular Structure Analysis
The molecular structure of “®-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl” comprises of six carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Scientific Research Applications
Enzymatic and Chemical Synthesis
(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl is synthesized using various enzymatic and chemical methods. For instance, the use of Baker’s yeast reduction, employing ethyl 4,4,4-trifluoro-3-oxobutanoate as a precursor, demonstrates an enantioselective approach (Davoli et al., 1999). Similarly, Candida parapsilosis has been used for the preparation of ethyl 3-hydroxy 4,4,4-trifluorobutanoate, showcasing the potential of biocatalysts in synthesizing such compounds (Venkataraman & Chadha, 2015).
Synthesis in Drug Precursors
The compound also finds application in the synthesis of drug precursors. For example, it has been used in the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, a critical synthon in the production of the cholesterol-lowering drug atorvastatin and other compounds such as l-carnitine (You, Liu, & Zheng, 2013).
Inhibitors and Antioxidants
Additionally, this compound is involved in the synthesis of specific inhibitors and antioxidants. For instance, a study synthesized 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, which showed promising results as carboxylesterase inhibitors and radical scavengers (Khudina et al., 2019).
Rhodium-Catalyzed Hydrogenation
The compound is also synthesized through rhodium-catalyzed hydrogenation, further expanding the repertoire of synthetic methods and showcasing the versatility of this compound in different chemical reactions (Kuroki, Asada, & Iseki, 2000).
Properties
IUPAC Name |
ethyl (3R)-3-amino-4,4,4-trifluorobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOWDVYFZIGCM-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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